
rac-(1R,2R)-2-bromocyclobutyl acetate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-bromocyclobutyl acetate, trans is a chiral compound with significant interest in organic chemistry due to its unique structural properties. The compound consists of a cyclobutane ring substituted with a bromine atom and an acetate group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-bromocyclobutyl acetate, trans typically involves the bromination of cyclobutyl acetate. One common method is the addition of bromine to cyclobutyl acetate in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-bromocyclobutyl acetate, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclobutyl acetate derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutyl acetate with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of cyclobutyl acetate derivatives with various functional groups.
Reduction: Formation of cyclobutyl acetate.
Oxidation: Formation of cyclobutyl acetate with oxidized functional groups.
Applications De Recherche Scientifique
rac-(1R,2R)-2-bromocyclobutyl acetate, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-bromocyclobutyl acetate, trans involves its interaction with various molecular targets. The bromine atom and acetate group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2R)-2-fluoromethylcyclobutane-1-carboxylic acid, trans
- rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans
Uniqueness
rac-(1R,2R)-2-bromocyclobutyl acetate, trans is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetate group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
1378827-59-8 |
|---|---|
Formule moléculaire |
C6H9BrO2 |
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
(2-bromocyclobutyl) acetate |
InChI |
InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3 |
Clé InChI |
NJWFQAGXUFLHDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B12311990.png)
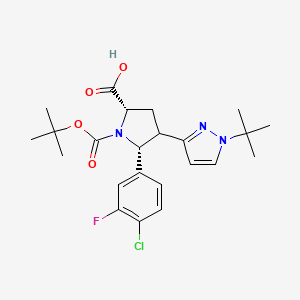
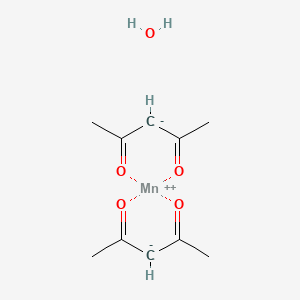

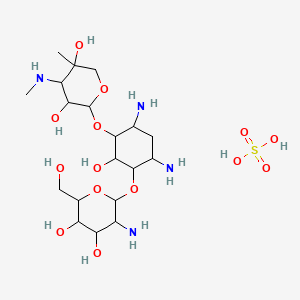

![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)
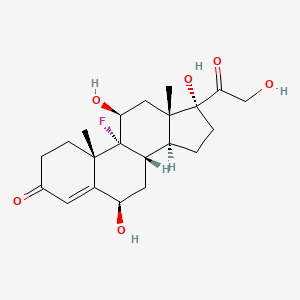
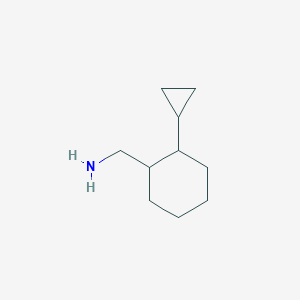
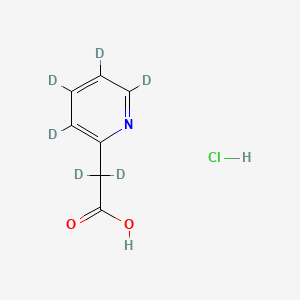
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)

![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
